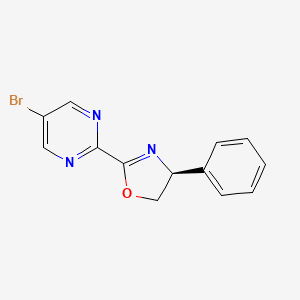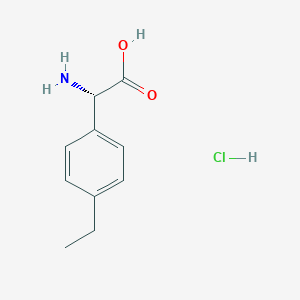
1-(2-(Thietan-3-ylamino)ethyl)-1H-1,2,4-triazole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Thietan-3-ylamino)ethyl)-1H-1,2,4-triazole-3-carbonitrile is a compound that features a thietane ring, a triazole ring, and a carbonitrile group. Thietanes are four-membered sulfur-containing heterocycles, while triazoles are five-membered rings containing three nitrogen atoms. The combination of these structural motifs makes this compound interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing thietanes is through the intermolecular double substitution (cyclic thioetherification) of 1,3-dihaloalkanes with sodium sulfide . The triazole ring can be introduced via cyclization reactions involving hydrazine derivatives and nitriles .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for scalability, yield, and purity. This could include the use of continuous flow reactors for the thioetherification step and advanced purification techniques such as crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Thietan-3-ylamino)ethyl)-1H-1,2,4-triazole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can reduce the nitrile group.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary or secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe for studying sulfur-containing biomolecules.
Medicine: Potential use in drug discovery due to its unique structural features.
Industry: As a building block for the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-(Thietan-3-ylamino)ethyl)-1H-1,2,4-triazole-3-carbonitrile would depend on its specific application. In biological systems, it could interact with enzymes or receptors through its triazole and thietane rings, potentially inhibiting or modulating their activity. The carbonitrile group could also participate in covalent bonding with target molecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Thietane-containing compounds: Such as thietanose nucleosides and thiathromboxane A2.
Triazole-containing compounds: Such as 1,2,4-triazole derivatives used in antifungal agents.
Carbonitrile-containing compounds: Such as nitrile-containing pharmaceuticals.
Uniqueness
1-(2-(Thietan-3-ylamino)ethyl)-1H-1,2,4-triazole-3-carbonitrile is unique due to the combination of its structural motifs, which can confer distinct chemical reactivity and biological activity. The presence of both a thietane and a triazole ring in a single molecule is relatively rare, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C8H11N5S |
|---|---|
Molecular Weight |
209.27 g/mol |
IUPAC Name |
1-[2-(thietan-3-ylamino)ethyl]-1,2,4-triazole-3-carbonitrile |
InChI |
InChI=1S/C8H11N5S/c9-3-8-11-6-13(12-8)2-1-10-7-4-14-5-7/h6-7,10H,1-2,4-5H2 |
InChI Key |
JJJPFGWWRQPFHC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1)NCCN2C=NC(=N2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzene, 1-[1-(bromomethyl)ethenyl]-2-(methylsulfonyl)-](/img/structure/B12948316.png)
![8-(4-Methoxybenzyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B12948317.png)
![4',5-Diphenyl-[1,4'-biimidazolidine]-2,2',4,5'-tetraone](/img/structure/B12948328.png)




![5H-Imidazo[1,2-c]pyrido[3,4-e][1,3]oxazine](/img/structure/B12948379.png)

![6-Bromoimidazo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B12948392.png)



